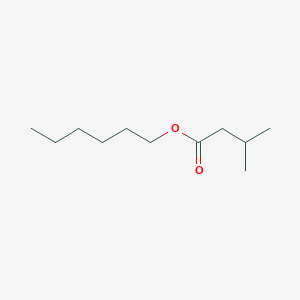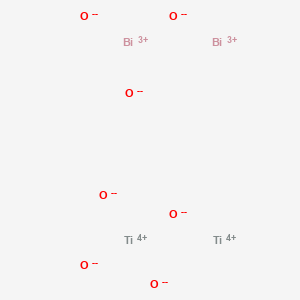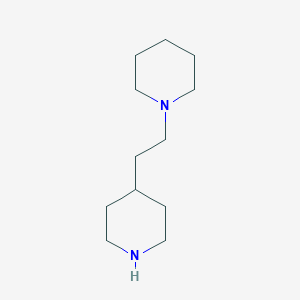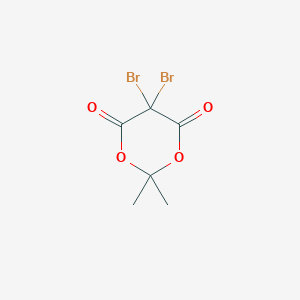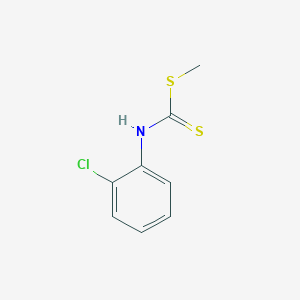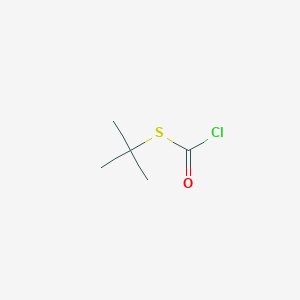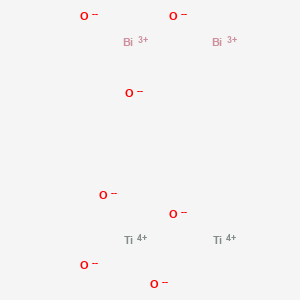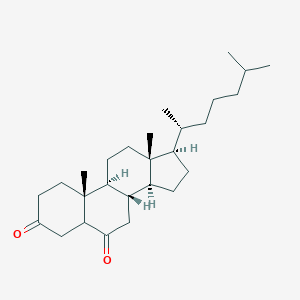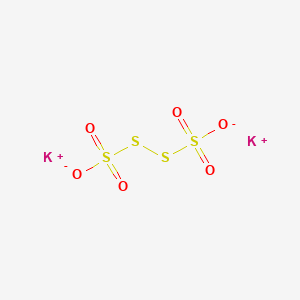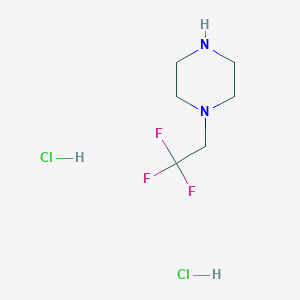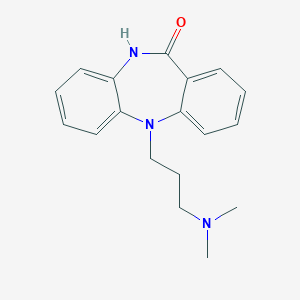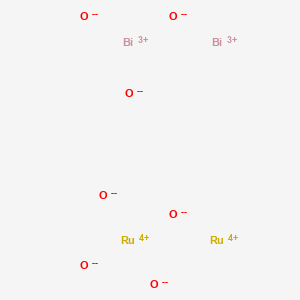
Dibismuth diruthenium heptaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibismuth diruthenium heptaoxide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a complex oxide that contains bismuth, ruthenium, and oxygen. This compound is known for its unique properties, including its high stability, conductivity, and catalytic activity. In
Applications De Recherche Scientifique
Dibismuth diruthenium heptaoxide has several potential applications in scientific research. One of the most promising areas is in catalysis, where it has shown excellent catalytic activity in various reactions, including the oxidation of alcohols and the reduction of nitro compounds. It is also being investigated for its potential use in fuel cells, where it could be used as a catalyst for the oxygen reduction reaction. Other areas of research include its use in sensors, electronic devices, and biomedical applications.
Mécanisme D'action
The mechanism of action of dibismuth diruthenium heptaoxide is not fully understood. However, it is believed that its catalytic activity is due to the presence of bismuth and ruthenium ions, which act as active sites for the reaction. The oxygen vacancies in the compound also play a role in its catalytic activity.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and biocompatible, making it a promising candidate for biomedical applications. It has also been shown to have antimicrobial properties, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dibismuth diruthenium heptaoxide is its high stability, which makes it an ideal candidate for use in various experiments. It is also relatively easy to synthesize using various methods. However, one of the limitations is its high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on dibismuth diruthenium heptaoxide. One area of interest is its potential use in energy storage devices, such as batteries and supercapacitors. It is also being investigated for its potential use in water splitting reactions, which could be used to generate hydrogen fuel. Additionally, there is ongoing research on its use in biomedical applications, such as drug delivery systems and cancer therapy.
In conclusion, this compound is a complex oxide that has shown great potential in various scientific research applications. Its unique properties, including its high stability, conductivity, and catalytic activity, make it an ideal candidate for use in various fields, including catalysis, energy storage, and biomedical applications. Further research is needed to fully understand its mechanism of action and to explore its potential in these areas.
Méthodes De Synthèse
The synthesis of dibismuth diruthenium heptaoxide is a complex process that involves several steps. One of the most commonly used methods is the sol-gel method, which involves the hydrolysis of metal alkoxides in a solution. This method allows for the precise control of the size, shape, and composition of the resulting nanoparticles. Other methods include co-precipitation, hydrothermal synthesis, and microwave-assisted synthesis.
Propriétés
Numéro CAS |
12506-18-2 |
|---|---|
Formule moléculaire |
Bi2O7Ru2 |
Poids moléculaire |
732.1 g/mol |
Nom IUPAC |
dibismuth;oxygen(2-);ruthenium(4+) |
InChI |
InChI=1S/2Bi.7O.2Ru/q2*+3;7*-2;2*+4 |
Clé InChI |
FKMAKJMCRYHKTL-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ru+4].[Ru+4].[Bi+3].[Bi+3] |
Autres numéros CAS |
12506-18-2 |
Synonymes |
dibismuth diruthenium heptaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



